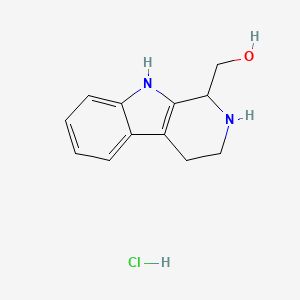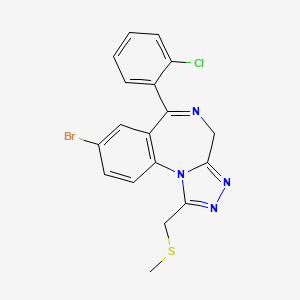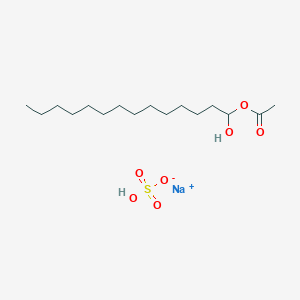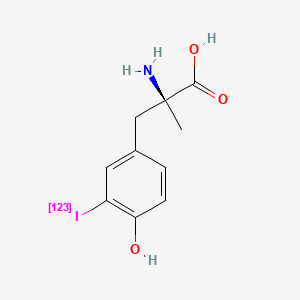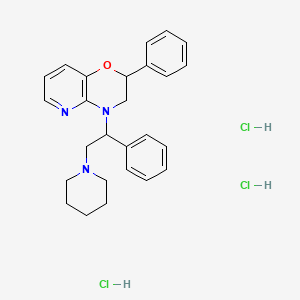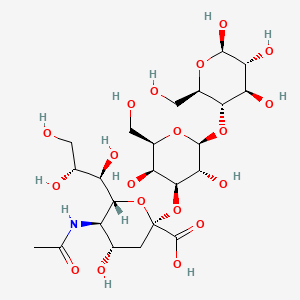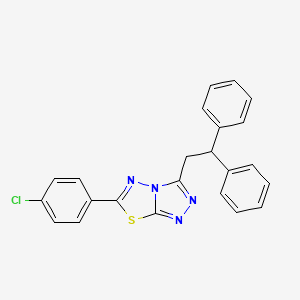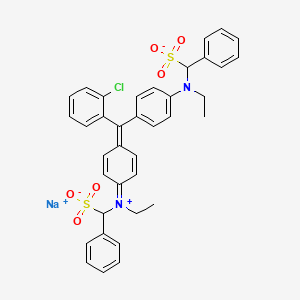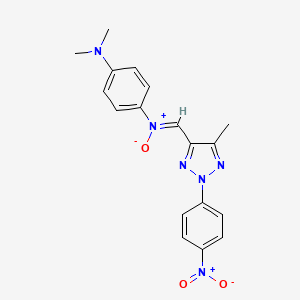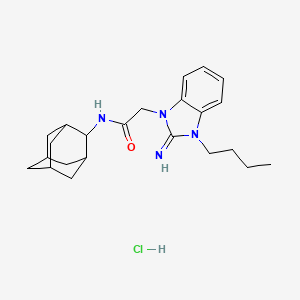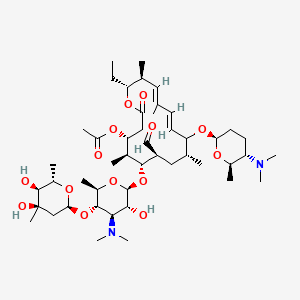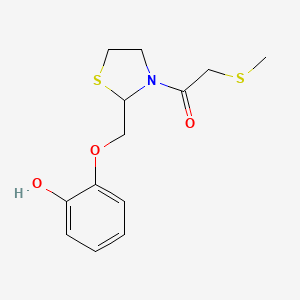
2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine is a complex organic compound that features a thiazolidine ring, a hydroxyphenoxy group, and a methylthioacetyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of cysteine with an aldehyde or ketone. The hydroxyphenoxy group can be introduced via nucleophilic substitution reactions, while the methylthioacetyl group can be added through acylation reactions using appropriate thioesters or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinones.
Reduction: The thiazolidine ring can be reduced to form thiazolidines with different substituents.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenoxy group can yield quinones, while reduction of the thiazolidine ring can produce various thiazolidine derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological molecules, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Its unique properties might make it useful in the development of new materials or chemical processes.
作用机制
The mechanism by which 2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine exerts its effects depends on its interactions with molecular targets. For example, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenoxy group could participate in hydrogen bonding or other interactions, while the thiazolidine ring and methylthioacetyl group could influence the compound’s overall reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2-((2-Hydroxyphenoxy)methyl)-3-acetylthiazolidine: Lacks the methylthio group, which may affect its reactivity and biological activity.
2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)imidazolidine: Contains an imidazolidine ring instead of a thiazolidine ring, which could alter its chemical properties and applications.
Uniqueness
2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine is unique due to the combination of its functional groups and ring structure. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.
属性
CAS 编号 |
161364-48-3 |
|---|---|
分子式 |
C13H17NO3S2 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
1-[2-[(2-hydroxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-methylsulfanylethanone |
InChI |
InChI=1S/C13H17NO3S2/c1-18-9-12(16)14-6-7-19-13(14)8-17-11-5-3-2-4-10(11)15/h2-5,13,15H,6-9H2,1H3 |
InChI 键 |
DHWWSZKPGBDKMU-UHFFFAOYSA-N |
规范 SMILES |
CSCC(=O)N1CCSC1COC2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


